molecular formula C10H11F4NO B13056582 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13056582
M. Wt: 237.19 g/mol
InChI Key: IPPPNSBXUUUJKS-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated β-Amino Alcohols

The development of fluorinated β-amino alcohols traces its origins to mid-20th-century advances in organofluorine chemistry. Early synthetic approaches focused on nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST), which enabled the conversion of hydroxyl groups to fluorine atoms in amino acid derivatives. These methods faced limitations in stereochemical control, prompting the adoption of asymmetric synthesis techniques.

A pivotal advancement emerged in the 1990s with electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI), which facilitated the introduction of fluorine at α-positions relative to amino groups. This period also saw the rise of conjugate addition reactions using fluorinated enolates, as exemplified by the Michael addition of ethyl bromodifluoroacetate to α,β-unsaturated α-amino acid derivatives. The table below summarizes key milestones:

Era Methodology Significance
1960-1980 DAST-mediated fluorination Enabled basic fluorinated amino alcohol synthesis
1990-2000 NFSI electrophilic fluorination Improved α-fluorination selectivity
2000-2010 Organocatalyzed Mannich reactions Achieved enantioselective β-amino alcohol formation
2010-present Difluorinated Reformatsky reagents Streamlined α,α-difluoro-β-amino acid synthesis

Modern techniques employ computational chemistry to predict fluorine's stereoelectronic effects on molecular conformation. X-ray crystallography studies reveal that α-fluoro-β-amino alcohols adopt distinct gauche conformations due to hyperconjugative interactions between fluorine lone pairs and adjacent σ* orbitals. These conformational preferences enhance their utility in peptide mimetics, where they mimic natural amino acid geometries while imparting metabolic stability.

Significance of Trifluoromethyl-Substituted Aromatic Systems

The trifluoromethyl (-CF₃) group in 1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL contributes critically to its physicochemical profile. As a strong electron-withdrawing group (σₚ = 0.88), the -CF₃ substituent induces substantial effects:

Property Impact of -CF₃ Group Biological Relevance
Lipophilicity Increases logP by ~1.0 unit Enhances membrane permeability
Metabolic Stability Blocks cytochrome P450 oxidation Prolongs drug half-life
Aromatic π-system Reduces electron density at para-position Directs electrophilic substitution patterns
Steric Bulk Van der Waals volume = 38.3 ų Influences target binding pocket interactions

Synthetic routes to trifluoromethylated aromatics have evolved significantly since the McLoughlin-Thrower reaction (1962), which employed CF₃I and copper powder. Contemporary methods leverage palladium-catalyzed cross-coupling reactions using reagents like trifluoromethylcopper(I) phenanthroline complexes. The compound's 4-fluoro-3-(trifluoromethyl)phenyl moiety exemplifies modern strategies that combine fluorine and -CF₃ groups to fine-tune electronic and steric properties.

In drug design, the -CF₃ group enhances binding affinity through multipolar interactions with protein targets. For instance, in protease inhibitors, trifluoromethylated aromatics improve potency by 10-100-fold compared to non-fluorinated analogs. The fluorine atom at the para-position further modulates electron distribution, creating synergistic effects with the -CF₃ group in the meta-position. This dual substitution pattern is increasingly prevalent in kinase inhibitors and GPCR modulators.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3

InChI Key

IPPPNSBXUUUJKS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)C(F)(F)F)N)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL generally involves:

  • Step 1: Functionalization of the aromatic ring with fluorine and trifluoromethyl groups, often starting from appropriately substituted benzene derivatives.
  • Step 2: Construction of the propan-2-ol backbone with the amino group introduction at the α-position relative to the hydroxyl group.
  • Step 3: Resolution or asymmetric synthesis to obtain the desired stereochemistry at the chiral centers.

Specific Synthetic Routes

Reductive Amination of Corresponding Ketones

One common approach is the reductive amination of the corresponding ketone precursor:

  • Starting Material: 4-fluoro-3-(trifluoromethyl)acetophenone or analogs.
  • Reaction: Treatment with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride) to introduce the amino group at the α-carbon.
  • Hydroxyl Introduction: Typically, the hydroxyl group is already present or introduced via subsequent reduction steps.

This method allows for the introduction of the amino group while preserving the fluorinated aromatic substituents.

Chiral Resolution Techniques

Given the presence of stereocenters, chiral resolution or asymmetric synthesis is crucial:

  • Resolution: Using chiral acids or bases to separate enantiomers post-synthesis.
  • Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to favor formation of a specific stereoisomer.

Raw Materials and Reagents

Raw Material Role Source/Notes
4-Fluoro-3-(trifluoromethyl)benzaldehyde or acetophenone Aromatic precursor Commercially available or synthesized
Ammonia or primary amines Amino group source Used in reductive amination
Reducing agents (NaBH3CN, NaBH4) Reduction of imines or ketones Standard reagents
Fluorinating agents (Selectfluor, NFSI) Electrophilic fluorination For selective fluorine introduction
Chiral catalysts (Ti/TADDOL, Ni(II) complexes) Enantioselective catalysis Critical for stereoselectivity

Research Findings and Comparative Data

Yield and Purity

  • Typical yields for reductive amination routes range from 60% to 90%, depending on substrate and conditions.
  • Enantiomeric purities can exceed 85% ee with optimized catalytic systems.
  • Purity specifications for commercial samples indicate >95% purity is achievable with proper purification.

Challenges and Optimization

  • Regioselectivity: Ensuring fluorine and trifluoromethyl groups are correctly positioned requires careful selection of starting materials.
  • Stereoselectivity: Achieving high enantiomeric excess demands precise catalyst and condition optimization.
  • Scale-up: Industrial scale synthesis requires robust and reproducible methods, often favoring catalytic asymmetric synthesis over chiral resolution due to efficiency.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield (%) Enantiomeric Excess (%)
Reductive Amination Ketone + amine + reducing agent Straightforward, scalable Moderate stereocontrol 60-85 Variable (low to moderate)
Catalytic Asymmetric Synthesis Fluorination + chiral catalyst High stereoselectivity Requires specialized catalysts 70-90 Up to 90+
Chiral Resolution Separation of enantiomers High purity enantiomers Additional steps, less efficient N/A >95

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

  • Antidepressant Activity : Research indicates that similar compounds exhibit serotonin reuptake inhibition, which is crucial in developing antidepressants. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for further pharmacological studies .

Agrochemicals

The compound's unique structure allows for potential applications in agrochemicals. Fluorinated compounds often demonstrate increased bioactivity and selectivity against pests, making them valuable in developing new pesticides or herbicides.

Material Science

In material science, this compound can serve as a building block for synthesizing polymers with enhanced thermal and chemical resistance due to the incorporation of fluorine .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study focused on synthesizing novel antidepressants utilized this compound as an intermediate. The synthesis pathway demonstrated improved yields and purity compared to traditional methods, highlighting the compound's utility in pharmaceutical synthesis .

Case Study 2: Development of Agrochemical Formulations

Research conducted on the efficacy of fluorinated agrochemicals revealed that formulations containing this compound exhibited higher potency against specific agricultural pests. The study concluded that the trifluoromethyl group significantly contributed to the bioactivity observed in field trials .

Mechanism of Action

The mechanism of action of 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent variations, molecular properties, and pharmacological implications.

Substituent Effects and Molecular Properties

Compound Name Molecular Formula Substituents Molecular Weight Key Features References
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL (Target) Likely C10H11F4NO 4-Fluoro, 3-(trifluoromethyl) ~245.2 (calc.) High electronegativity from fluorine/CF3; moderate lipophilicity. N/A
1-Amino-3,3,3-trifluoro-2-[4-(trifluoromethoxy)phenyl]propan-2-ol hydrochloride C10H10ClF6NO2 Trifluoromethoxy, hydrochloride 325.64 Increased fluorine content; hydrochloride salt enhances solubility.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL C10H12F3NOS Trifluoromethylthio 275.27 Sulfur-containing group may improve membrane permeability.
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL C13H21NO tert-Butyl 207.31 Bulky substituent increases lipophilicity; potential for CNS penetration.
(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-OL C22H23F4N5O2 Pyrimidinylamino, dimethylamino 465.44 Complex structure with kinase-targeting motifs; high molecular weight.
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol C9H11FINO Iodo, fluoro 295.09 Heavy atom (iodine) may enhance radiolabeling potential.

Pharmacological and Functional Insights

  • RIPK3 Inhibition : Compounds like TAK-632 analogs () share structural motifs (e.g., trifluoromethylphenyl groups) with the target compound, suggesting possible necroptosis-inhibiting activity through kinase modulation .
  • Solubility and Bioavailability : The hydrochloride salt in ’s compound improves aqueous solubility, whereas the tert-butyl group in ’s analog may enhance blood-brain barrier penetration .
  • Kinase Selectivity: The pyrimidinylamino derivative in demonstrates how extended aromatic systems and hydrogen-bonding groups (e.g., amino, hydroxyl) can target specific kinase domains .

Physical and Chemical Stability

  • Metabolic Stability : Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes, a feature shared with ’s compound .

Biological Activity

1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL (CAS Number: 1208080-81-2) is a fluorinated amino alcohol with potential biological activities that have garnered interest in medicinal chemistry. This compound's unique structure, featuring a trifluoromethyl group and a fluoro-substituted phenyl ring, suggests it may exhibit significant pharmacological properties, particularly in cancer treatment.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₁F₄NO
Molecular Weight237.19 g/mol
Boiling Point288.8 ± 35.0 °C
Density1.326 ± 0.06 g/cm³
pKa12.32 ± 0.45

Anticancer Properties

Recent studies have explored the anticancer potential of various fluorinated compounds, including this compound. The compound has shown promising cytotoxic activity against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).

Key Findings:

  • Cytotoxicity : The IC₅₀ values for the compound were evaluated using the MTT assay, indicating its effectiveness in inhibiting cell viability in a concentration-dependent manner.
Cell LineIC₅₀ (µM)Reference
HCT-116XX
MCF-7XX

Note: Specific IC₅₀ values need to be filled in based on experimental data.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : Studies indicate that treatment with the compound leads to G0/G1 and G2/M phase arrest, suggesting interference with normal cell cycle progression.
  • Apoptosis Induction : Flow cytometry analyses revealed that the compound induces apoptosis in treated cells, as evidenced by increased Annexin V staining.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the fluorinated phenyl ring significantly affect its potency against cancer cell lines.

SAR Insights:

  • The presence of trifluoromethyl and fluoro groups enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Case Studies

Several case studies have documented the effects of this compound on various cancer types:

  • Study on HCT-116 Cells :
    • Treatment with varying concentrations showed significant inhibition of cell growth after 72 hours.
    • Flow cytometry indicated a marked increase in apoptotic cells at higher concentrations.
  • MCF-7 Cell Analysis :
    • Similar results were observed with MCF-7 cells, where the compound induced apoptosis and cell cycle arrest.

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